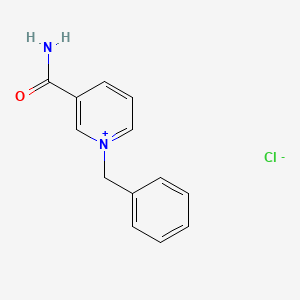![molecular formula C15H13NO2 B1607489 2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine CAS No. 18451-44-0](/img/structure/B1607489.png)
2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine
Übersicht
Beschreibung
2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as acetylpyridine-O-methoxyphenyl ketone and is a derivative of pyridine.
Wissenschaftliche Forschungsanwendungen
Importance in Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds
2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine, due to its structural properties, plays a significant role in the synthesis of various heterocyclic compounds, such as pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries. The pyrano[2,3-d]pyrimidine core is a key precursor for a wide range of synthetic applications and is recognized for its bioavailability. Recent reviews have focused on the synthetic pathways employed for developing substituted pyrano[2,3-d]pyrimidine derivatives, highlighting the use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to facilitate these syntheses. This underscores the compound's relevance in advancing the development of lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).
Role in Corrosion Inhibition
Derivatives of 2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine, particularly those with polar substituents, have shown promising applications as anticorrosive materials. These derivatives can effectively adsorb on metallic surfaces, forming highly stable chelating complexes through coordination bonding, which protects metals from corrosion. This property is highly valued in industries dealing with metallic infrastructure and manufacturing, where corrosion resistance is critical for longevity and safety. The review of quinoline-based compounds, which share structural similarities, underscores the potential for these derivatives in corrosion inhibition applications, suggesting a broader scope for research and development in this area (Verma, Quraishi, & Ebenso, 2020).
Applications in Analytical Chemistry and Chemosensing
2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine derivatives have also found applications in analytical chemistry, particularly in the development of chemosensors. These compounds exhibit a high affinity for various ions and neutral species, making them effective in the detection and quantification of different species in environmental, agricultural, and biological samples. Their ability to serve as highly selective and efficient chemosensors highlights the versatility and significance of these compounds in facilitating analytical procedures and environmental monitoring (Abu-Taweel et al., 2022).
Wirkmechanismus
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body . Metabolic stability and the potential for drug-drug interactions can also impact a compound’s pharmacokinetic profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact a compound’s stability and its ability to interact with its target(s). Additionally, factors such as the route of administration and the physiological state of the patient can also influence the action and efficacy of a compound .
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-1-pyridin-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-18-13-8-5-12(6-9-13)7-10-15(17)14-4-2-3-11-16-14/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHMCCZEIHMATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332799 | |
| Record name | 2-[3-(4-methoxyphenyl)-1-oxoprop-2-enyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine | |
CAS RN |
18451-44-0 | |
| Record name | 2-[3-(4-methoxyphenyl)-1-oxoprop-2-enyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3,6-Dichloro-2-(5-chloro-2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1607425.png)
![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine](/img/structure/B1607426.png)
![2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile](/img/structure/B1607427.png)
